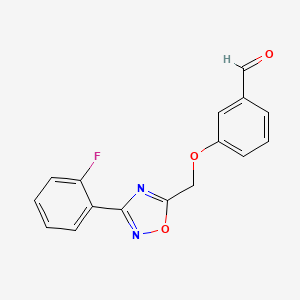
3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 2-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the formation of the 1,2,4-oxadiazole ring followed by its functionalization. One common method includes the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions. The resulting oxadiazole can then be further reacted with a fluorophenyl derivative to introduce the 2-fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
The presence of the fluorine atom in 3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in enhanced biological activity and improved pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C16H11FN2O3 |
|---|---|
Poids moléculaire |
298.27 g/mol |
Nom IUPAC |
3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H11FN2O3/c17-14-7-2-1-6-13(14)16-18-15(22-19-16)10-21-12-5-3-4-11(8-12)9-20/h1-9H,10H2 |
Clé InChI |
QVGBSRXXTRFCLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=CC(=C3)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









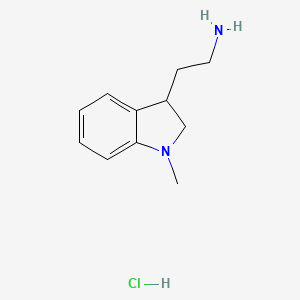
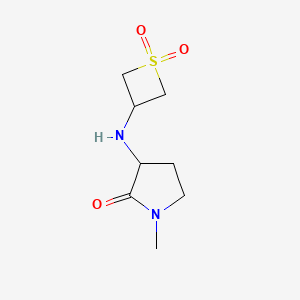
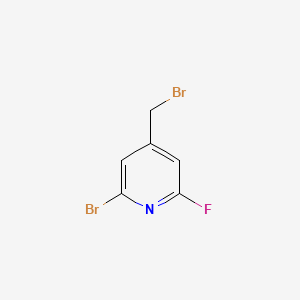
![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
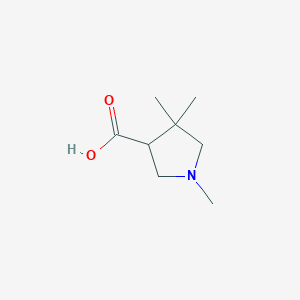
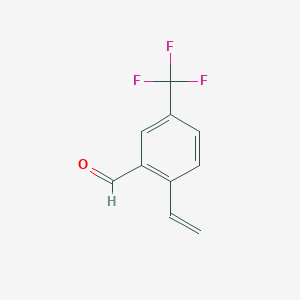
![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)
